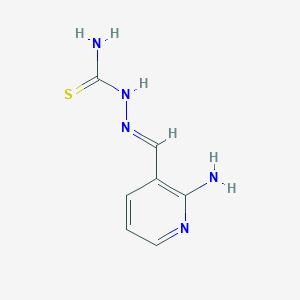

2-Aminonicotinaldehyde thiosemicarbazone

Description

Evolution of Thiosemicarbazone Research

Thiosemicarbazones trace their origins to mid-20th-century investigations into antimicrobial and antiviral agents. Early studies identified benzaldehyde thiosemicarbazones as potent inhibitors of vaccinia virus replication, leading to the clinical use of methisazone for smallpox prophylaxis. By the 1960s, researchers recognized the iron-chelating properties of these compounds, prompting a shift toward anticancer applications. The development of 5-hydroxyl-2-formylpyridine thiosemicarbazone (5-HP) marked a milestone, though its clinical utility was limited by metabolic instability. Subsequent efforts focused on α-N-heterocyclic derivatives, culminating in Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which entered phase II trials for hematologic malignancies. These advancements underscored the importance of structural modifications in optimizing pharmacological activity.

Discovery and Development of 2-Aminonicotinaldehyde Thiosemicarbazone

2-Aminonicotinaldehyde thiosemicarbazone emerged from systematic explorations of pyridine-based thiosemicarbazones. Unlike Triapine, which features a 3-aminopyridine moiety, this derivative incorporates a 2-aminonicotinaldehyde scaffold (Fig. 1). The compound’s synthesis typically involves condensing 2-aminonicotinaldehyde with thiosemicarbazide under acidic conditions, a method analogous to protocols described for adamantane-containing analogs. Early structural analyses revealed its capacity to form stable hydrazone linkages, with the thioamide group (-NH-C=S) serving as a critical metal-binding site. While less clinically advanced than Triapine, its distinct electronic profile has attracted interest for designing targeted metal complexes.

Table 1: Key Structural Features of 2-Aminonicotinaldehyde Thiosemicarbazone

| Property | Description |

|---|---|

| Core scaffold | 2-Aminonicotinaldehyde conjugated to thiosemicarbazide |

| Functional groups | Azomethine (-C=N-), thioamide (-NH-C=S), pyridyl nitrogen |

| Tautomeric forms | Thione-thiol equilibrium influenced by solvent and pH |

| Metal-binding sites | S (thiolate/thione), N (azomethine and pyridyl), and NH (thioamide) |

Significance in Coordination Chemistry

The compound’s versatility as a ligand stems from its multidentate coordination modes. In molybdenum complexes, it binds via the thiolate sulfur and azomethine nitrogen, forming distorted square-pyramidal geometries (Fig. 2). This contrasts with copper(II) complexes, where additional pyridyl nitrogen coordination creates octahedral structures. Density functional theory (DFT) studies suggest that electron-donating groups on the pyridine ring enhance metal-ligand bond stability, as evidenced by bond lengths of 2.35–2.45 Å for Mo-S and 1.95–2.05 Å for Mo-N. Such interactions modulate redox activity, making these complexes candidates for catalytic applications.

Structural Comparison with Related Thiosemicarbazones

Comparative analyses highlight critical distinctions:

- Substituent Positioning : The 2-amino group on the nicotinaldehyde moiety introduces steric and electronic effects absent in Triapine (3-amino substitution). This alters metal-binding selectivity, as demonstrated by stronger affinity for Fe(III) over Cu(II) in spectrophotometric titrations.

- Conformational Flexibility : Unlike rigid adamantane-derived thiosemicarbazones, the pyridine ring permits rotational freedom, enabling adaptive coordination geometries.

- Electronic Effects : Protonation of the pyridyl nitrogen at physiological pH enhances solubility, addressing a limitation of earlier hydrophobic analogs like isatin thiosemicarbazones.

Table 2: Structural and Functional Comparison with Selected Thiosemicarbazones

| Compound | Core Structure | Metal Affinity | Biological Activity |

|---|

Properties

Molecular Formula |

C7H9N5S |

|---|---|

Molecular Weight |

195.25 g/mol |

IUPAC Name |

[(E)-(2-aminopyridin-3-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13)/b11-4+ |

InChI Key |

ACRVHTZODRLDFR-NYYWCZLTSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)N)/C=N/NC(=S)N |

Canonical SMILES |

C1=CC(=C(N=C1)N)C=NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of 2-aminonicotinaldehyde thiosemicarbazone involves a condensation reaction between 2-aminonicotinaldehyde (an aldehyde derivative) and thiosemicarbazide. The reaction proceeds through the formation of an imine bond (-N=CH-) by nucleophilic attack of the thiosemicarbazide amino group on the aldehyde carbonyl carbon, followed by elimination of water.

$$

\text{2-Aminonicotinaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{2-Aminonicotinaldehyde thiosemicarbazone} + H_2O

$$

- The reaction is typically carried out in polar protic solvents such as methanol or ethanol.

- Mild heating or reflux conditions (e.g., 2–3 hours) facilitate the condensation.

- A catalytic amount of acid (e.g., glacial acetic acid) may be added to enhance the reaction rate and yield.

- The product is usually isolated by filtration and purified by recrystallization from suitable solvents such as methanol or dichloromethane (DCM).

Detailed Procedure from Literature

Based on recent studies and synthetic protocols for thiosemicarbazone derivatives:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve thiosemicarbazide in hot methanol or ethanol | ~10 mL solvent per mmol of thiosemicarbazide | Ensures complete dissolution |

| 2 | Dissolve 2-aminonicotinaldehyde separately in the same solvent | Same volume as thiosemicarbazide solution | Freshly prepared aldehyde preferred |

| 3 | Add aldehyde solution dropwise to thiosemicarbazide solution | Stirring under reflux | Dropwise addition controls reaction rate |

| 4 | Add catalytic amount of glacial acetic acid | ~1-2 drops per 10 mL solvent | Acid catalysis promotes imine formation |

| 5 | Reflux the mixture for 2–3 hours | 60–80 °C depending on solvent boiling point | Reaction monitored by TLC (Thin Layer Chromatography) |

| 6 | Cool the reaction mixture to room temperature | Ambient conditions | Product precipitates out |

| 7 | Filter the precipitate | Vacuum filtration | Removes unreacted starting materials |

| 8 | Recrystallize the crude product | Methanol/DCM mixture | Purifies the thiosemicarbazone |

Reaction Monitoring and Characterization

- TLC Monitoring: Reaction progress is checked using TLC with solvent systems such as dichloromethane/cyclohexane (1:1).

- Spectroscopic Confirmation: The product structure is confirmed by FT-IR, ^1H NMR, and ^13C NMR spectroscopy.

- FT-IR shows characteristic azomethine (C=N) stretching around 1585 cm^-1.

- Absence of aldehyde C=O peak (~1700 cm^-1) confirms condensation.

- ^1H NMR signals for hydrazone N-H protons appear downfield (~10-13 ppm).

- Melting Point: The purified compound’s melting point is consistent with literature values, indicating purity.

In-Depth Analysis of Preparation Parameters

Solvent Effects

- Polar protic solvents such as methanol and ethanol are preferred due to their ability to dissolve both reactants and facilitate proton transfer during condensation.

- Alcohols with hydroxyl groups (mono-, di-, or tri-hydroxy) are effective solvents.

- Mixed aqueous-alcoholic solvents can also be used to optimize solubility and reaction rate.

Catalyst Role

- Glacial acetic acid or other mild acids catalyze the formation of the imine bond by protonating the aldehyde carbonyl oxygen, increasing electrophilicity.

- Without acid catalysis, yields drop significantly (e.g., to ~20% theoretical yield).

- Small catalytic amounts (less than 5% molar ratio) are sufficient.

Comparative Table of Preparation Conditions and Outcomes

Supporting Synthetic Insights from Related Thiosemicarbazone Chemistry

- The preparation of thiosemicarbazide, a key precursor, can be achieved by rearrangement of hydrazonium thiocyanate in aqueous or alcoholic media with catalytic ketones, yielding high purity thiosemicarbazide (>90% yield).

- Thiosemicarbazone derivatives are typically synthesized by condensation of aldehydes or ketones with thiosemicarbazide, a well-established method in medicinal and coordination chemistry.

- The imine bond formation is central to the synthetic strategy, and the reaction conditions are optimized to favor this condensation without side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Aminonicotinaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiosemicarbazide derivatives.

Substitution: Various substituted thiosemicarbazones.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

2-Aminonicotinaldehyde thiosemicarbazone and its metal complexes have demonstrated notable antimicrobial activity against various pathogens. Research indicates that these compounds exhibit significant effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For instance, transition metal complexes of thiosemicarbazones have been shown to possess enhanced antibacterial properties compared to their uncoordinated ligands, suggesting that metal coordination may amplify their efficacy .

Anticancer Activity

The compound has also been studied for its anticancer potential. Thiosemicarbazones are recognized for their ability to chelate metal ions, which can enhance their biological activity. Studies have indicated that 2-aminonicotinaldehyde thiosemicarbazone complexes exhibit selective cytotoxicity against various cancer cell lines, including multidrug-resistant strains. The mechanisms of action often involve apoptosis induction and inhibition of critical cellular pathways associated with cancer progression .

Coordination Chemistry

Metal Complex Formation

The ability of 2-aminonicotinaldehyde thiosemicarbazone to form stable complexes with transition metals (such as zinc, cadmium, and mercury) is of particular interest. These complexes not only enhance the solubility and stability of the ligand but also improve its biological activity. For example, studies have synthesized metal complexes like [Zn(ANA)₂Cl₂], [Cd(ANA)₂Cl₂], and [Hg(ANA)₂Cl₂], which have been evaluated for their structural characteristics and biological efficacy .

Case Studies and Research Findings

Therapeutic Applications

Drug Development

Given its multifaceted biological activities, 2-aminonicotinaldehyde thiosemicarbazone is being explored as a lead compound in drug development. Its ability to target multiple pathways in cancer cells makes it a promising candidate for further research into novel anticancer therapies. Additionally, the compound's coordination chemistry opens avenues for developing metal-based drugs that may offer improved pharmacological profiles compared to traditional therapies .

Mechanism of Action

The mechanism of action of 2-aminonicotinaldehyde thiosemicarbazone involves its interaction with metal ions to form stable complexes. These complexes can interfere with various biological pathways, leading to their therapeutic effects. For instance, in cancer cells, the compound can induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Compounds:

Pyridine-2-carboxaldehyde thiosemicarbazone (PCTSC): Lacks the 2-amino group but shares the pyridine-thiosemicarbazone backbone. Forms Pt(II) complexes with a chloride ion and a planar coordination geometry, similar to 2-aminonicotinaldehyde derivatives . Exhibits enhanced stability via five-membered chelate rings .

3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-APCTSC): Features an amino group at the 3-position instead of the 2-position. Demonstrates potent ribonucleotide reductase inhibition (IC₅₀ = 0.2 µM), outperforming hydroxy-substituted analogs in anticancer activity .

4-Nitrobenzaldehyde thiosemicarbazone (BZTS): Substituted with a nitro group on the benzaldehyde ring. Shows antileishmanial activity but suffers from hydrophobicity, necessitating nanoparticle formulation for improved bioavailability .

Cinnamaldehyde-clubbed thiosemicarbazones :

- Bis-pharmacophore design with dual cinnamaldehyde moieties.

- Acts as a carbonic anhydrase-II inhibitor (Kᵢ = 18.6 nM), leveraging aromatic interactions for enhanced binding .

Physicochemical Properties

- Solubility: 2-Aminonicotinaldehyde TSC and its metal complexes are insoluble in water/methanol but soluble in DMF/DMSO . BZTS requires nanoparticle encapsulation due to hydrophobicity .

- Stability: Pt(II) complexes of PCTSC and 2-aminonicotinaldehyde TSC show enhanced stability via chelate ring formation .

Key Research Findings

Anticancer Activity: 3-APCTSC derivatives exhibit superior antitumor activity compared to 2-aminonicotinaldehyde analogs, attributed to the 3-amino group’s electronic effects on ribonucleotide reductase binding .

Enzyme Inhibition :

- Thiosemicarbazones with aromatic N4 substituents (e.g., phenyl/benzyl) show stronger dihydrofolate reductase (DHFR) inhibition (IC₅₀ = 2.1–4.8 µM) than aliphatic variants .

Structural Optimization :

- Substitution at the para position of the benzaldehyde ring (e.g., nitro, methoxy) modulates cholinesterase inhibition by up to 3-fold .

Q & A

Q. What are the standard synthetic methods for 2-Aminonicotinaldehyde thiosemicarbazone, and how is structural integrity confirmed?

The compound is synthesized via condensation of 2-aminonicotinaldehyde with thiosemicarbazide under reflux in ethanol or methanol. Structural confirmation involves elemental analysis (C, H, N, S), IR spectroscopy (ν(N-H) at 3396–3120 cm⁻¹, ν(C=S) at 750–850 cm⁻¹), and ¹H/¹³C NMR (e.g., δ 8.24 ppm for NH₂ protons, δ 4.216 ppm for HC=N). Mass spectrometry (ESI-MS) further validates molecular weight .

Q. How is 2-Aminonicotinaldehyde thiosemicarbazone employed as a ligand in metal complexes?

The ligand coordinates with transition metals (Ni²⁺, Cu²⁺, Pt²⁺) through sulfur (thioketo) and nitrogen (azomethine) atoms. Coordination is confirmed via molar conductance (10–50 μS cm⁻¹ for non-electrolytes), magnetic susceptibility (paramagnetic for Cu²⁺), and X-ray diffraction (XRD) to determine bond lengths/angles (e.g., Pt-N ≈ 2.0 Å, Pt-S ≈ 2.3 Å) .

Q. What spectrophotometric applications utilize thiosemicarbazones for metal ion detection?

Thiosemicarbazones form colored complexes with metals (e.g., Pd²⁺ at 363 nm). Beer’s law is applied (0.5–3.85 ppm Pd²⁺), with molar absorptivity (3.80 × 10⁴ dm³/mol·cm⁻¹) and Sandell’s sensitivity (2.8 × 10⁻³ µg/cm²). Selectivity is achieved via pH adjustment (32–40% ethanol) and masking agents (EDTA for interfering ions) .

Q. What in vitro assays evaluate the antimicrobial activity of thiosemicarbazone derivatives?

Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli) and sulforhodamine B (SRB) assays for cytotoxicity (IC₅₀ values) in tumor cell lines are standard. Molecular docking predicts binding to targets like β-lactamase or DNA gyrase .

Advanced Research Questions

Q. What challenges arise in synthesizing stable Pt(II) complexes with 2-Aminonicotinaldehyde thiosemicarbazone, and how are they addressed?

Stability issues include ligand lability and Pt²⁺ reduction. Tridentate coordination (N,N,S) with closed-loop five-membered rings enhances stability, confirmed by XRD. Thermal gravimetric analysis (TGA) shows decomposition residues (NiO/CuO) at 2.12–12.57%, ensuring thermal resilience .

Q. How do pharmacokinetic (PK) studies optimize thiosemicarbazone-based anticancer agents?

UHPLC-MS/MS quantifies plasma concentrations (e.g., DpC vs. Bp4eT in rats). Key parameters (t₁/₂, AUC) are compared to improve bioavailability. Validation includes linearity (r² > 0.99), precision (RSD < 15%), and recovery (85–115%) .

Q. What molecular mechanisms underlie the antitumor activity of thiosemicarbazone-Pt(II) complexes?

Dual mechanisms include DNA intercalation (via planar aromatic ligands) and reactive oxygen species (ROS) generation. Pt(II) coordination disrupts mitochondrial function, overcoming cisplatin resistance. Synergy with phototherapy (e.g., indocyanine green nanoparticles) enhances efficacy .

Q. How do in silico QSPR models guide the design of novel thiosemicarbazone-metal complexes?

Quantitative structure-property relationship (QSPR) models predict stability constants (log β) for transition/lanthanide complexes. Virtual screening prioritizes ligands with optimal log P (2–4) and polar surface area (<140 Ų). DFT calculations validate electronic properties (HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.